An In-Depth Technical Guide to the Structure, Synthesis, and Potential Applications of 3,4-Dimethyl-3-phenylpentanoic Acid
An In-Depth Technical Guide to the Structure, Synthesis, and Potential Applications of 3,4-Dimethyl-3-phenylpentanoic Acid
Abstract: This technical guide provides a comprehensive analysis of 3,4-Dimethyl-3-phenylpentanoic acid, a molecule of interest within the broader class of phenylalkanoic acids. We will dissect its core structural features, physicochemical properties, and propose a robust, well-reasoned synthetic pathway. Furthermore, this document outlines the expected analytical signatures for structural confirmation and explores the compound's potential as a versatile scaffold in medicinal chemistry and drug development. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound and its place within contemporary pharmaceutical design.
Part 1: Molecular Structure and Physicochemical Properties
The precise arrangement of atoms and functional groups in 3,4-Dimethyl-3-phenylpentanoic acid dictates its chemical behavior and potential biological activity. A thorough understanding of its structure is the cornerstone of any research or development effort.
IUPAC Nomenclature and Structural Identifiers
The molecule is systematically named 3,4-dimethyl-3-phenylpentanoic acid . Its identity is further codified by several key identifiers that ensure unambiguous reference in scientific literature and databases.[1]
| Identifier | Value | Source |
| Molecular Formula | C13H18O2 | PubChem[1] |
| Molecular Weight | 206.28 g/mol | PubChem[1] |
| CAS Number | 2977-39-1 | PubChem[1] |
| InChIKey | JRGNTPMLTUAAQJ-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC(C)C(C)(CC(=O)O)C1=CC=CC=C1 | PubChem[1] |
Core Structural Features
The structure of 3,4-Dimethyl-3-phenylpentanoic acid is characterized by several key features that influence its reactivity and potential for biological interactions:
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Quaternary Carbon Center (C3): The carbon at the 3-position is a quaternary, non-chiral center bonded to a phenyl group, a methyl group, an isopropyl group (via C4), and the ethyl-acid moiety. This sterically hindered center provides a rigid anchor for the substituent groups.
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Phenyl Group: The aromatic ring is a critical component, offering a site for pi-stacking interactions with biological targets and serving as a scaffold that can be functionalized to modulate activity.
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Isopropyl Group: This bulky, lipophilic group contributes to the overall hydrophobicity of the molecule, which can be crucial for membrane permeability.
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Carboxylic Acid Moiety: This functional group is a key hydrogen bond donor and acceptor, often essential for anchoring a molecule to the active site of an enzyme or receptor.
Caption: Core structural features of 3,4-Dimethyl-3-phenylpentanoic acid.
Physicochemical Data Summary
Computational models provide valuable estimates of the molecule's physical properties, which are essential for predicting its behavior in various experimental and biological systems.
| Property | Predicted Value | Method |
| XLogP3 | 3.3 | XLogP3[1] |
| Topological Polar Surface Area | 37.3 Ų | Cactvs[1] |
| Heavy Atom Count | 15 | PubChem[1] |
| Rotatable Bond Count | 3 | Cactvs[1] |
| Hydrogen Bond Donor Count | 1 | Cactvs[1] |
| Hydrogen Bond Acceptor Count | 2 | Cactvs[1] |
Part 2: A Proposed Synthetic Pathway
Retrosynthetic Analysis
Our strategy hinges on constructing the key C-C bonds to form the quaternary center. A logical disconnection breaks the bond between the carbonyl carbon and the alpha-carbon, suggesting an intermediate ester or nitrile that can be hydrolyzed. This intermediate can be formed via the addition of a nucleophile to a sterically hindered ketone.
Caption: Retrosynthetic analysis for 3,4-Dimethyl-3-phenylpentanoic acid.
Proposed Step-by-Step Protocol
This protocol is based on a Reformatsky reaction, a classic method for forming β-hydroxy esters, followed by dehydration and reduction, and concluding with hydrolysis. The causality behind each step is critical for success.
Step 1: Synthesis of 3-Methyl-3-phenyl-2-butanone (Intermediate)
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Rationale: The foundational ketone is best prepared via a Friedel-Crafts-type acylation. However, to avoid rearrangement, an alternative is the reaction of a tertiary alcohol with an acylating agent under specific conditions.
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Procedure: a. To a cooled (0 °C) solution of 2-phenyl-2-propanol in a suitable solvent like dichloromethane, add a Lewis acid catalyst (e.g., BF₃·OEt₂). b. Slowly add acetic anhydride. The Lewis acid activates the anhydride, facilitating acylation at the benzylic position followed by rearrangement to form the target ketone. c. Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of NaHCO₃. d. Extract the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting ketone by column chromatography.
Step 2: Reformatsky Reaction to form Ethyl 3,4-dimethyl-3-phenylpentanoate
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Rationale: The Reformatsky reaction is chosen over a Grignard reaction to avoid self-condensation of the enolizable ester. Zinc activation creates an organozinc nucleophile that adds efficiently to the sterically hindered ketone.
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Procedure: a. In a flame-dried, three-necked flask under a nitrogen atmosphere, add activated zinc dust and a crystal of iodine to dry benzene or THF. b. Add a solution of ethyl bromoacetate and the ketone from Step 1 to the flask. c. Gently heat the mixture to initiate the reaction, as evidenced by the disappearance of the iodine color and gentle reflux. Maintain reflux until the zinc is consumed. d. Cool the reaction mixture and hydrolyze by slowly adding 10% H₂SO₄. e. Separate the organic layer, extract the aqueous layer with ether, combine organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is a β-hydroxy ester. f. Dehydrate the β-hydroxy ester using a mild acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to yield the α,β-unsaturated ester. g. Reduce the double bond via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the saturated ester, Ethyl 3,4-dimethyl-3-phenylpentanoate. Purify by vacuum distillation.
Step 3: Hydrolysis to 3,4-Dimethyl-3-phenylpentanoic acid
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Rationale: Basic saponification is a robust method for hydrolyzing the ester to the final carboxylic acid salt, followed by acidification.
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Procedure: a. Dissolve the purified ester from Step 2 in a mixture of ethanol and water. b. Add an excess of potassium hydroxide (KOH) and reflux the mixture for several hours until TLC indicates the disappearance of the starting material. c. Cool the solution and remove the ethanol under reduced pressure. d. Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities. e. Acidify the aqueous layer to pH ~2 with cold, concentrated HCl. The carboxylic acid will precipitate or can be extracted. f. Extract the final product with dichloromethane, dry the organic layers over anhydrous Na₂SO₄, and remove the solvent to yield the final product. Recrystallization from a suitable solvent like hexane can be performed for final purification.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of 3,4-Dimethyl-3-phenylpentanoic acid.
Part 3: Structural Elucidation and Characterization
Confirming the structure of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous evidence of its identity and purity.
Expected Spectroscopic Signatures
| Technique | Expected Key Features |
| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons, C₆H₅).~2.2-2.5 ppm: Singlet or AB quartet, 2H (-CH₂-COOH).~1.8-2.1 ppm: Septet, 1H (-CH(CH₃)₂).~1.3 ppm: Singlet, 3H (C3-CH₃).~0.8-1.0 ppm: Doublet, 6H (-CH(CH₃)₂).~10-12 ppm: Broad singlet, 1H (-COOH). |
| ¹³C NMR | ~175-180 ppm: Carbonyl carbon (-COOH).~140-145 ppm: Quaternary aromatic carbon.~125-130 ppm: Aromatic carbons.~45-50 ppm: Quaternary carbon (C3).~40-45 ppm: Methylene carbon (-CH₂-).~30-35 ppm: Methine carbon (-CH-).~20-25 ppm: Methyl carbons. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 206.Key Fragments: Loss of -COOH (m/z = 161), loss of isopropyl group (m/z = 163), benzylic cleavage patterns. |
| FT-IR | ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid).~1700 cm⁻¹: Strong C=O stretch (carbonyl).~3000-3100 cm⁻¹: Aromatic C-H stretch.~2850-2960 cm⁻¹: Aliphatic C-H stretch. |
Part 4: Significance in Medicinal Chemistry and Drug Development
The true value of a molecule like 3,4-Dimethyl-3-phenylpentanoic acid lies not just in its structure, but in its potential as a building block for new therapeutics.
The Phenylalkanoic Acid Scaffold: A Privileged Structure
Phenylalkanoic acids are considered "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets. The combination of a lipophilic aromatic/aliphatic portion and a polar carboxylic acid "head" allows these molecules to mimic endogenous ligands and fit into a wide variety of receptor pockets and enzyme active sites.[2] The structural rigidity of the phenyl ring combined with the flexibility of the acid chain enables precise positioning of key interacting groups.[2]
Potential Therapeutic Applications & SAR Considerations
Derivatives of the phenylpropanoic acid scaffold have demonstrated promising activity as anti-inflammatory, anticancer, and antimicrobial agents.[2] While 3,4-Dimethyl-3-phenylpentanoic acid itself is not an established drug, its structure provides a template for Structure-Activity Relationship (SAR) studies. Researchers can systematically modify the scaffold to optimize potency and selectivity.
Caption: Potential points for Structure-Activity Relationship (SAR) modifications.
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Phenyl Ring Substitution: Adding electron-withdrawing or -donating groups can modulate the electronic environment and introduce new hydrogen bonding or halogen bonding interactions.
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Aliphatic Chain Modification: Altering the size and lipophilicity of the isopropyl or methyl groups can fine-tune the molecule's fit within a binding pocket and affect its pharmacokinetic properties.
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Carboxylic Acid Bioisosteres: The acid group can be replaced with other acidic moieties (e.g., tetrazole) or converted into esters or amides to create prodrugs with improved bioavailability.[2]
Conclusion
3,4-Dimethyl-3-phenylpentanoic acid is a structurally interesting molecule that embodies the principles of a privileged scaffold in medicinal chemistry. Its synthesis, while requiring careful execution, is achievable through established organic reactions. Its true potential lies in its use as a template for the design of novel therapeutic agents. By understanding its fundamental structure, properties, and synthetic accessibility, researchers are well-equipped to leverage this scaffold in the development of next-generation pharmaceuticals.
References
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PubChem Compound Summary for CID 351167, 3,4-Dimethyl-3-phenylpentanoic acid. National Center for Biotechnology Information. [Link]
